Eleutherobin

Description

Properties

CAS No. |

174545-76-7 |

|---|---|

Molecular Formula |

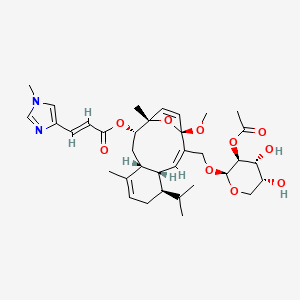

C35H48N2O10 |

Molecular Weight |

656.8 g/mol |

IUPAC Name |

[(1S,2S,4R,8R,9S,10Z,12R)-11-[[(2R,3S,4R,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxymethyl]-12-methoxy-1,5-dimethyl-8-propan-2-yl-15-oxatricyclo[10.2.1.04,9]pentadeca-5,10,13-trien-2-yl] (E)-3-(1-methylimidazol-4-yl)prop-2-enoate |

InChI |

InChI=1S/C35H48N2O10/c1-20(2)25-10-8-21(3)26-15-29(46-30(40)11-9-24-16-37(6)19-36-24)34(5)12-13-35(42-7,47-34)23(14-27(25)26)17-43-33-32(45-22(4)38)31(41)28(39)18-44-33/h8-9,11-14,16,19-20,25-29,31-33,39,41H,10,15,17-18H2,1-7H3/b11-9+,23-14-/t25-,26+,27-,28-,29+,31-,32+,33-,34+,35-/m1/s1 |

InChI Key |

XOPYFXBZMVTEJF-PDACKIITSA-N |

SMILES |

CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |

Isomeric SMILES |

CC1=CC[C@@H]([C@@H]/2[C@H]1C[C@@H]([C@@]3(C=C[C@@](O3)(/C(=C2)/CO[C@H]4[C@H]([C@@H]([C@@H](CO4)O)O)OC(=O)C)OC)C)OC(=O)/C=C/C5=CN(C=N5)C)C(C)C |

Canonical SMILES |

CC1=CCC(C2C1CC(C3(C=CC(O3)(C(=C2)COC4C(C(C(CO4)O)O)OC(=O)C)OC)C)OC(=O)C=CC5=CN(C=N5)C)C(C)C |

Synonyms |

eleutherobin |

Origin of Product |

United States |

Foundational & Exploratory

Eleutherobin: A Technical Guide to its Discovery, Isolation, and Preclinical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutherobin, a natural product isolated from soft corals, has garnered significant attention in the field of oncology due to its potent anticancer properties. Exhibiting a mechanism of action analogous to the highly successful chemotherapeutic agent paclitaxel (Taxol®), this compound promotes the polymerization of tubulin, leading to mitotic arrest and apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing experimental protocols for its extraction, purification, and characterization. Furthermore, it presents a summary of its biological activity, including cytotoxicity against various cancer cell lines, and elucidates its molecular mechanism of action through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this promising marine-derived compound.

Discovery and Sourcing

This compound was first discovered in the 1990s, isolated from a rare soft coral of the genus Eleutherobia found off the coast of Western Australia.[1][2][3][4] The initial discovery highlighted its potent cytotoxic activity but was hampered by the scarcity of the source organism, which posed a significant challenge for further drug development.[5][6]

A pivotal breakthrough occurred with the more recent discovery of a more abundant source of this compound in common soft corals of the genus Erythropodium, particularly Erythropodium caribaeorum, found off the coast of Florida.[1][2] This finding has opened new avenues for the sustainable supply of this compound for research and development purposes. Moreover, advances in aquaculture have shown that Erythropodium caribaeorum can be cultured in controlled environments, producing this compound in quantities comparable to wild-harvested specimens, offering a renewable and environmentally sound source of this valuable compound.

Extraction and Isolation

The extraction and isolation of this compound from its soft coral source is a multi-step process involving solvent extraction, partitioning, and chromatographic purification.

Experimental Protocol: Extraction and Preliminary Fractionation

A general protocol for the extraction of this compound from Erythropodium caribaeorum is outlined below. It is important to note that specific yields may vary depending on the collection site, season, and the specific chemotype of the coral.

-

Sample Preparation: The collected soft coral biomass is first frozen, typically with liquid nitrogen, and then lyophilized to remove water content. The dried coral is then ground into a fine powder to maximize the surface area for solvent extraction.

-

Solvent Extraction: The powdered coral is extracted exhaustively with a mixture of dichloromethane (DCM) and methanol (MeOH), typically in a 1:1 ratio, at room temperature.[7] This process is repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Solvent Partitioning: The combined crude extracts are concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned with an immiscible organic solvent, such as dichloromethane, to separate compounds based on their polarity. The diterpenoids, including this compound, are predominantly found in the organic phase.[7]

-

Solid-Phase Extraction (SPE): The organic phase is further fractionated using a solid-phase extraction cartridge. This step helps to remove highly nonpolar lipids and other interfering compounds, enriching the fraction containing this compound.

Experimental Protocol: Chromatographic Purification

The enriched fraction from the SPE is subjected to a series of chromatographic techniques to isolate pure this compound.

-

Silica Gel Chromatography: The fraction is first separated by column chromatography on silica gel, eluting with a gradient of increasing polarity, typically a mixture of a nonpolar solvent like hexane or ethyl acetate and a more polar solvent like methanol.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification of this compound is achieved using reversed-phase HPLC. A C18 column is commonly employed with a gradient elution system.

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).

-

Gradient: A typical gradient would start with a higher percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute compounds of increasing hydrophobicity. The exact gradient profile should be optimized for the specific separation.

-

Detection: UV detection at a wavelength of 260 nm is suitable for detecting this compound.

-

Structural Characterization

The structure of this compound has been elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra of this compound provide detailed information about its molecular structure. The chemical shifts are typically recorded in deuterated chloroform (CDCl3).

Table 1: 1H and 13C NMR Chemical Shift Assignments for this compound in CDCl3

| Position | 13C (δ, ppm) | 1H (δ, ppm, multiplicity, J in Hz) |

| 1 | 40.2 | 2.15 (m) |

| 2 | 134.5 | 5.60 (d, 10.0) |

| 3 | 125.0 | 5.95 (dd, 10.0, 2.5) |

| 4 | 78.1 | 4.85 (d, 2.5) |

| 5 | 45.3 | 2.30 (m) |

| 6 | 28.9 | 1.80 (m), 1.65 (m) |

| 7 | 35.1 | 2.05 (m) |

| 8 | 75.3 | 5.50 (t, 3.0) |

| 9 | 42.1 | 2.50 (m) |

| 10 | 22.8 | 1.55 (m), 1.40 (m) |

| 11 | 141.2 | 5.20 (br s) |

| 12 | 121.5 | |

| 13 | 48.2 | 2.40 (m) |

| 14 | 20.5 | 1.05 (d, 7.0) |

| 15 | 65.4 | 4.10 (d, 12.0), 3.95 (d, 12.0) |

| 16 | 17.8 | 1.15 (s) |

| 17 | 25.9 | 1.70 (s) |

| 18 | 170.2 | |

| OMe | 51.5 | 3.70 (s) |

| 1' | 102.1 | 4.50 (d, 7.5) |

| 2' | 72.3 | 3.80 (t, 7.5) |

| 3' | 75.4 | 3.90 (t, 7.5) |

| 4' | 68.2 | 4.05 (m) |

| 5' | 64.3 | 3.60 (dd, 11.5, 5.5), 3.50 (dd, 11.5, 2.5) |

| OAc | 170.5, 21.0 | 2.00 (s) |

| Urocanate | ||

| 2'' | 138.1 | 7.50 (s) |

| 4'' | 118.2 | 6.90 (s) |

| 5'' | 135.5 | |

| 7'' | 165.4 | |

| N-Me | 35.8 | 3.85 (s) |

| Imidazole-CH | 130.2 | 7.80 (s) |

Note: The chemical shifts are approximate and may vary slightly depending on the specific experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation pattern of this compound. In positive ion mode, the protonated molecule [M+H]+ is observed. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Expected m/z values for this compound (C37H49N3O10, Molecular Weight: 699.8 g/mol ):

-

[M+H]+: 700.3440

-

[M+Na]+: 722.3259

The fragmentation pattern in MS/MS experiments can provide further structural information, such as the loss of the urocanate side chain or the sugar moiety.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a wide range of human cancer cell lines. Its mechanism of action is similar to that of paclitaxel, involving the stabilization of microtubules.[8]

Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below.

Table 2: Cytotoxicity (IC50) of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Carcinoma | 15 | [9] |

| HCT-116 | Colon Carcinoma | 10-15 | [10] |

| SK-OV-3 | Ovarian Carcinoma | 25 | [6] |

| MCF-7 | Breast Adenocarcinoma | 20 | [6] |

| HeLa | Cervical Carcinoma | 12 | [6] |

| P388 | Murine Leukemia | 5 | [10] |

Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by interfering with the normal dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

The signaling pathway of this compound's action on microtubules can be summarized as follows:

Caption: this compound's mechanism of action on microtubule dynamics.

This compound binds to the β-tubulin subunit of the αβ-tubulin heterodimer, at a site distinct from the colchicine-binding site but overlapping with the paclitaxel-binding site.[5][6] This binding promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization.[8] The resulting stabilization of microtubules disrupts the delicate dynamic instability required for proper mitotic spindle formation and function. This leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of this compound on tubulin polymerization can be quantified using an in vitro turbidity assay.

-

Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.8), this compound stock solution (in DMSO), and a positive control (e.g., paclitaxel).

-

Procedure: a. A reaction mixture containing tubulin, GTP, and polymerization buffer is prepared and kept on ice. b. Different concentrations of this compound (or paclitaxel) are added to the wells of a 96-well plate. A control well with DMSO is also included. c. The reaction is initiated by adding the cold tubulin solution to the wells. d. The plate is immediately placed in a spectrophotometer pre-warmed to 37°C. e. The absorbance at 340 nm is measured at regular time intervals for a set period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: The rate and extent of tubulin polymerization are determined by plotting absorbance versus time. The effect of this compound is compared to the control and the positive control.

Conclusion and Future Perspectives

This compound is a potent natural product with a compelling preclinical profile as an anticancer agent. Its mechanism of action, involving the stabilization of microtubules, is well-established and analogous to that of the clinically successful taxanes. The discovery of a more abundant and sustainable source in Erythropodium caribaeorum has revitalized interest in its therapeutic potential. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound and its analogs as next-generation microtubule-targeting agents for the treatment of cancer. Future efforts will likely focus on optimizing its synthesis, exploring its efficacy in in vivo models, and further elucidating its structure-activity relationships to develop even more potent and selective derivatives.

Experimental Workflows and Logical Relationships

Workflow for this compound Isolation and Characterization

Caption: Workflow for the isolation and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. obrnutafaza.hr [obrnutafaza.hr]

- 10. hplc.eu [hplc.eu]

Eleutherobin: A Marine-Derived Microtubule Stabilizer with Potent Anti-Cancer Activity

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Eleutherobin, a diterpene glycoside of marine origin, has garnered significant attention within the scientific community for its potent cytotoxic activity against various cancer cell lines. Its mechanism of action, analogous to the widely used chemotherapeutic agent paclitaxel, involves the stabilization of microtubules, leading to mitotic arrest and subsequent apoptosis. This technical guide provides a comprehensive overview of the natural sources, extraction and isolation methodologies, and the molecular signaling pathways associated with this compound. Quantitative data, where available, is summarized, and detailed experimental workflows are presented to facilitate further research and development of this promising anti-cancer agent.

Natural Source and Marine Origin

This compound was first isolated in the 1990s from a rare soft coral of the genus Eleutherobia, found off the coast of Western Australia.[1][2][3] Subsequent research has identified other marine organisms as sources of this compound and its analogs. Notably, the soft coral Erythropodium caribaeorum, found in the Caribbean, has been shown to produce this compound and a variety of related compounds.[4] More recent investigations have also pointed to common soft corals off the coast of Florida as a potential source, raising the possibility of more sustainable procurement for research and development.[2][3]

The biosynthesis of this compound is believed to be intrinsic to the soft corals themselves, rather than symbiotic microorganisms, as was once hypothesized.[2] Advances in DNA sequencing have enabled researchers to identify the gene clusters responsible for this compound's synthesis, opening avenues for future biotechnological production through engineered organisms.[3][5]

Quantitative Analysis of this compound Yield

Despite considerable interest in this compound, detailed quantitative data on its yield from natural sources remains scarce in publicly available literature. The compound is noted for its rarity and low natural abundance, which has been a significant hurdle in its development as a therapeutic agent.[2] While some studies have successfully isolated and characterized this compound from various soft corals, specific yields expressed as a percentage of the organism's dry weight are not consistently reported.

| Compound | Source Organism | Yield (mg/kg or % of dry weight) | Reference |

| This compound | Eleutherobia sp. | Not specified in available literature | [1][2] |

| This compound and analogs | Erythropodium caribaeorum | Not specified in available literature | [4] |

This table will be updated as more specific quantitative data becomes available.

Experimental Protocols

Extraction and Isolation of this compound from Erythropodium caribaeorum

The following is a generalized protocol for the extraction and isolation of this compound from the soft coral Erythropodium caribaeorum, based on common practices for marine natural product isolation. Researchers should note that specific conditions may need to be optimized for their particular sample and equipment.

3.1.1. Materials and Reagents

-

Frozen or freeze-dried Erythropodium caribaeorum tissue

-

Methanol (MeOH), HPLC grade

-

Dichloromethane (CH2Cl2), HPLC grade

-

Ethyl acetate (EtOAc), HPLC grade

-

Hexane, HPLC grade

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for flash chromatography and HPLC

-

Solvents for HPLC (e.g., acetonitrile, water), HPLC grade

-

Rotary evaporator

-

Chromatography columns

-

High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)

3.1.2. Extraction Procedure

-

Homogenization and Extraction: The frozen or freeze-dried soft coral tissue is ground and exhaustively extracted with a polar solvent, typically methanol (MeOH) or a mixture of dichloromethane (CH2Cl2) and methanol. This process is usually repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Solvent Partitioning: The crude extract is then concentrated under reduced pressure using a rotary evaporator. The resulting residue is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common partitioning scheme involves sequential extraction with hexane, ethyl acetate, and water. The this compound-containing fraction is typically found in the more polar organic layer (e.g., ethyl acetate).

3.1.3. Chromatographic Purification

-

Silica Gel Chromatography: The bioactive fraction from the solvent partitioning is subjected to column chromatography on silica gel. A gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient) is used to elute the compounds. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

Reversed-Phase Flash Chromatography: Fractions enriched with this compound are further purified using reversed-phase (C18) flash chromatography. A gradient of decreasing polarity (e.g., a methanol-water or acetonitrile-water gradient) is typically employed.

-

Preparative High-Performance Liquid Chromatography (HPLC): The final purification of this compound is achieved by preparative reversed-phase HPLC. A C18 column is commonly used with an isocratic or gradient elution of acetonitrile and water. The elution is monitored by a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound should be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods such as NMR and mass spectrometry.

Experimental Workflow Diagram

Caption: Workflow for the extraction and isolation of this compound.

Signaling Pathway of this compound's Anti-Cancer Activity

The primary mechanism of action of this compound is its ability to stabilize microtubules, the dynamic protein filaments that form the mitotic spindle during cell division.[6][7] This action is analogous to that of paclitaxel. By binding to β-tubulin, this compound promotes the polymerization of tubulin dimers into microtubules and inhibits their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase.[6]

Prolonged mitotic arrest triggers a cascade of downstream signaling events that ultimately lead to programmed cell death, or apoptosis. Key players in this process include the Bcl-2 family of proteins, which regulate mitochondrial membrane permeability, and caspases, a family of proteases that execute the apoptotic program.

The stabilization of microtubules by this compound leads to the phosphorylation and inactivation of anti-apoptotic Bcl-2 proteins, while promoting the activity of pro-apoptotic Bcl-2 family members. This shift in the balance of Bcl-2 family proteins results in the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which then orchestrate the dismantling of the cell by cleaving various cellular substrates.

Signaling Pathway Diagram

Caption: this compound's mechanism of action leading to apoptosis.

Conclusion

This compound remains a highly promising marine natural product with significant potential for development as an anti-cancer therapeutic. Its potent microtubule-stabilizing activity and ability to induce apoptosis in cancer cells make it a compelling lead compound. However, challenges related to its low natural abundance and the need for more detailed preclinical studies remain. The elucidation of its biosynthetic pathway and the development of synthetic and semi-synthetic strategies will be crucial for overcoming the supply issue. Further research into the nuances of its signaling pathway may also reveal opportunities for combination therapies and the development of novel analogs with improved therapeutic indices. This technical guide serves as a foundational resource for researchers dedicated to advancing our understanding and application of this important marine-derived compound.

References

- 1. The Potential of Eleutherine bulbosa in Inducing Apoptosis and Inhibiting Cell Cycle in Breast Cancer: A Network Pharmacology Approach and In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. freethink.com [freethink.com]

- 3. Chemical found in soft corals could be used to treat cancer - Earth.com [earth.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. planetcustodian.com [planetcustodian.com]

- 6. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Decoding Eleutherobin: A Technical Guide to its Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutherobin, a diterpene glycoside first isolated from a soft coral of the genus Eleutherobia, has garnered significant attention in the scientific community due to its potent cytotoxic and antimitotic activities, which mimic the mechanism of action of paclitaxel.[1][2] This technical guide provides an in-depth analysis of the elucidation of this compound's complex molecular architecture, with a particular focus on the determination of its stereochemistry. We will delve into the key experimental methodologies, present the quantitative data that were pivotal in its structural assignment, and illustrate the logical workflows employed in this scientific endeavor.

Introduction

The discovery of this compound as a microtubule-stabilizing agent presented a promising new avenue for cancer chemotherapy.[1] Its structural novelty, featuring a complex tricyclic diterpenoid core linked to an arabinose sugar moiety, posed a significant challenge for structure elucidation.[3][4] The initial structural hypothesis was proposed based on extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR). However, the unambiguous determination of the relative and absolute stereochemistry required a combination of techniques, ultimately culminating in its total chemical synthesis.

Structure Elucidation Workflow

The journey to unraveling the complete structure of this compound involved a multi-pronged approach. The logical workflow for this process is depicted below, highlighting the interplay between spectroscopic analysis, chemical synthesis, and crystallographic studies.

Spectroscopic Analysis

The initial structural insights into this compound were derived from a comprehensive analysis of its spectroscopic data.

NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were instrumental in establishing the planar structure of this compound, identifying the key functional groups and the connectivity of the carbon skeleton.

Table 1: Key ¹H and ¹³C NMR Chemical Shifts of this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, J in Hz) |

|---|---|---|

| 1 | 40.2 | 2.15 (m) |

| 2 | 75.1 | 5.45 (d, 10.0) |

| 3 | 134.5 | 5.90 (d, 10.0) |

| 4 | 45.3 | 2.55 (m) |

| 5 | 130.1 | - |

| 6 | 125.8 | 5.60 (br s) |

| 7 | 35.1 | 2.30 (m), 2.10 (m) |

| 8 | 73.2 | 5.30 (dd, 8.0, 2.0) |

| 9 | 48.9 | 2.80 (m) |

| 10 | 82.1 | - |

| 11 | 141.2 | - |

| 12 | 81.9 | 4.10 (s) |

| 13 | 78.9 | 3.95 (d, 7.0) |

| 14 | 28.1 | 1.80 (m) |

| 15 | 19.1 | 0.95 (d, 7.0) |

| 16 | 21.2 | 1.05 (d, 7.0) |

| 17 | 15.1 | 1.15 (s) |

| 18 | 68.2 | 4.30 (d, 12.0), 4.15 (d, 12.0) |

| 1' | 98.1 | 4.85 (d, 3.0) |

| 2' | 72.3 | 4.95 (dd, 3.0, 9.0) |

| 3' | 70.1 | 5.25 (t, 9.0) |

| 4' | 68.2 | 4.05 (m) |

| 5' | 64.3 | 3.80 (m), 3.70 (m) |

| Urocanate-2 | 118.1 | 6.40 (d, 16.0) |

| Urocanate-3 | 138.2 | 7.60 (d, 16.0) |

| Urocanate-5 | 137.9 | 7.55 (s) |

| Urocanate-7 | 120.2 | 7.10 (s) |

Note: This is a representative selection of key chemical shifts. Complete assignment requires detailed 2D NMR data analysis.

NOESY and Stereochemistry

While other 2D NMR techniques established the connectivity, Nuclear Overhauser Effect Spectroscopy (NOESY) provided crucial through-space correlations, offering the first glimpse into the relative stereochemistry of the molecule. Key NOE correlations within the diterpenoid core and the arabinose moiety, as well as between the two, were essential in building a three-dimensional model of the molecule.[5][6]

Table 2: Selected Key NOESY Correlations for this compound

| Proton 1 | Proton 2 | Implication for Relative Stereochemistry |

|---|---|---|

| H-2 | H-4 | cis relationship |

| H-8 | H-17 | Proximity of the C8 side chain to the C10 methyl group |

| H-1' | H-2' | cis relationship on the arabinose ring |

| H-1' | H-18 | Proximity of the sugar to the aglycone |

X-ray Crystallography

The definitive solid-state conformation of this compound was established by single-crystal X-ray diffraction analysis.[5] This technique provided precise atomic coordinates, bond lengths, and bond angles, confirming the relative stereochemistry that had been inferred from NMR data.

Table 3: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| CCDC Number | 147406 |

| Empirical Formula | C₃₅H₄₈N₂O₁₀ |

| Formula Weight | 656.77 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.123(2) |

| b (Å) | 16.456(3) |

| c (Å) | 21.345(4) |

| V (ų) | 3557.1(11) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.226 |

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a mixture of methanol and water.

-

Data Collection: A single crystal was mounted on a goniometer and cooled to low temperature (typically 100 K) to minimize thermal vibrations. Diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation) and an area detector.

-

Structure Solution and Refinement: The collected diffraction data were processed to yield a set of structure factors. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically, and hydrogen atoms were placed in calculated positions and refined using a riding model.

Total Synthesis and Absolute Stereochemistry

While spectroscopic and crystallographic data established the relative stereochemistry, the absolute configuration of this compound remained to be proven. This was definitively achieved through the total synthesis of the natural product by the research groups of K.C. Nicolaou and Samuel J. Danishefsky.[3][4][7][8] By starting from chiral pool materials of known absolute configuration, the syntheses unambiguously established the absolute stereochemistry of all chiral centers in this compound.

The diagram below illustrates the general logic of using total synthesis to confirm absolute stereochemistry.

Chiroptical Properties

The stereochemistry of a chiral molecule is also reflected in its interaction with plane-polarized light, a property known as optical activity. The specific rotation of this compound is a key physical constant that is characteristic of its enantiomeric form.

Table 4: Optical Rotation of this compound

| Property | Value |

|---|

| Specific Rotation ([α]D) | -47.0° (c 0.5, CHCl₃) |

Experimental Protocol: Measurement of Optical Rotation

-

Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent (e.g., chloroform).

-

Measurement: The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

-

Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration of the solution in g/mL.

Conclusion

The structure elucidation of this compound stands as a testament to the power of a synergistic approach combining modern spectroscopic techniques, X-ray crystallography, and the rigors of chemical synthesis. The determination of its complex three-dimensional structure, including the unambiguous assignment of all stereocenters, was a critical step in understanding its biological activity and has paved the way for the development of synthetic analogs with potential therapeutic applications. The detailed experimental data and workflows presented in this guide provide a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

References

- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Solid-state and solution conformations of this compound obtained from X-ray diffraction analysis and solution NOE data | UBC Chemistry [chem.ubc.ca]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. cpb.pharm.or.jp [cpb.pharm.or.jp]

Eleutherobin's Biological Activity Against Cancer Cell Lines: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutherobin, a diterpene glycoside originally isolated from a marine soft coral, has emerged as a potent antineoplastic agent with a mechanism of action analogous to that of Paclitaxel (Taxol®).[1][2] It exhibits significant cytotoxic effects against a variety of cancer cell lines by disrupting microtubule dynamics, a critical process for cell division.[3] This technical guide provides an in-depth analysis of this compound's biological activity, focusing on its mechanism of action, quantitative cytotoxicity data, and the cellular pathways it modulates. Detailed experimental protocols for assessing its efficacy are also provided to facilitate further research and development in oncology.

Core Mechanism of Action: Microtubule Stabilization

The primary anticancer mechanism of this compound is its ability to interfere with microtubule dynamics. Unlike agents that cause microtubule depolymerization, this compound acts as a microtubule-stabilizing agent, effectively mimicking the action of Paclitaxel.[3][4]

-

Tubulin Polymerization: this compound is extremely potent in inducing the polymerization of tubulin into stable, non-functional microtubules.[1][2] It binds to the microtubule polymer, competing for the same binding site as Paclitaxel.[3][5] This action occurs even in the absence of guanosine triphosphate (GTP), which is normally required for microtubule assembly.[6]

-

Mitotic Arrest: The stabilization of microtubules disrupts the normal formation and function of the mitotic spindle during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[2]

-

Induction of Apoptosis: Cells arrested in mitosis for a prolonged period undergo apoptosis (programmed cell death).[7] Morphological abnormalities observed in cancer cells exposed to this compound, such as the formation of multiple micronuclei and microtubule bundles, are indistinguishable from those induced by Paclitaxel and are precursors to apoptosis.[1][2]

This compound demonstrates cross-resistance in cell lines that express P-glycoprotein (a multidrug resistance protein) and in certain Paclitaxel-resistant cell lines with altered tubulin, indicating a shared mechanism and potential for similar resistance profiles.[1][2]

Quantitative Data: Cytotoxicity Against Cancer Cell Lines

This compound demonstrates potent cytotoxicity across a diverse range of human cancer cell lines, with IC50 (half-maximal inhibitory concentration) values often in the low nanomolar range, comparable to Paclitaxel.[1][2]

| Compound/Analog | Cancer Cell Line(s) | IC50 Value (nM) | Reference(s) |

| This compound | Diverse panel of tumor tissues | 10 - 15 | [3][8] |

| This compound | Six human cancer cell lines | 10 - 40 | [5][9] |

| This compound | Not specified | ~20 | [10] |

| Desmethylthis compound | Not specified | ~18 | [11] |

| Neothis compound | Not specified | Less cytotoxic than this compound | [6] |

| Hexahydrothis compound | Not specified | > 10,000 | [10] |

| 2',3'-dihydrothis compound | Not specified | ~20,000 | [10] |

| C8 Urocanic Acid Removed | A549 (Lung Carcinoma) | >2000-fold increase vs. This compound | [6] |

| Sarcodictyin A/B | Six human cancer cell lines | 200 - 500 | [5][9] |

| Paclitaxel | Six human cancer cell lines | < 10 | [5][9] |

Table 1: Summary of reported IC50 values for this compound and its analogs against various cancer cell lines.

Signaling Pathways Modulated by this compound

This compound's direct physical interaction with tubulin triggers a cascade of events culminating in apoptosis. While it does not directly target a specific signaling kinase, its disruption of the cytoskeleton and induction of mitotic arrest activates stress pathways that lead to programmed cell death.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Cell Viability and Cytotoxicity Assay (MTT-Based)

This protocol assesses the dose-dependent effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the drug concentration. Determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

This assay directly measures this compound's ability to induce the assembly of purified tubulin.[6]

-

Reagent Preparation: Reconstitute purified, MAP-free tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Keep all reagents on ice.

-

Reaction Setup: In a 96-well plate, add tubulin to a final concentration of 1-2 mg/mL. Add various concentrations of this compound, Paclitaxel (positive control), or a vehicle control.

-

Polymerization Induction: Transfer the plate to a spectrophotometer pre-warmed to 37°C.

-

Kinetic Measurement: Immediately begin monitoring the change in absorbance (turbidity) at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.

-

Data Analysis: Plot the absorbance change over time. The rate and extent of polymerization can be compared between different concentrations of this compound and the controls.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle to confirm mitotic arrest.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (typically at IC50 and 10x IC50 values) for a specified period (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cell pellet with ice-cold PBS and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Data Acquisition: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Standard Experimental Workflow

The following diagram outlines a typical workflow for the preclinical evaluation of an antimitotic agent like this compound.

Conclusion

This compound is a potent, marine-derived natural product with a compelling Taxol-like mechanism of action.[1][2] Its ability to promote aberrant microtubule polymerization leads to mitotic arrest and subsequent apoptosis in cancer cells at nanomolar concentrations.[2][3] The structure-activity relationship studies indicate that the core structure, particularly the C8 urocanic acid moiety, is critical for its biological function.[6] While challenges in supply have historically limited its preclinical development, ongoing research into its synthesis may provide sufficient material for future studies.[12] this compound and its analogs represent a promising chemotype for the development of new anticancer therapeutics that target microtubule dynamics.

References

- 1. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Structure-activity profiles of this compound analogs and their cross-resistance in Taxol-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The coral-derived natural products this compound and sarcodictyins A and B: effects on the assembly of purified tubulin with and without microtubule-associated proteins and binding at the polymer taxoid site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. healthresearchbc.ca [healthresearchbc.ca]

Eleutherobin: A Deep Dive into its Potential as a Novel Anticancer Agent

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword

Eleutherobin, a diterpene glycoside first isolated from a rare soft coral of the genus Eleutherobia, has emerged as a compound of significant interest in the field of oncology. Its potent cytotoxic activity against a range of cancer cell lines and a mechanism of action that mirrors one of the most successful classes of chemotherapeutics have positioned it as a promising candidate for novel anticancer drug development. This technical guide provides an in-depth exploration of the current scientific understanding of this compound, consolidating key preclinical data, outlining detailed experimental methodologies, and visualizing its molecular interactions and developmental workflow. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative cancer therapies.

Mechanism of Action: A Paclitaxel Mimetic from the Sea

This compound exerts its potent anticancer effects by targeting the fundamental cellular machinery of mitosis.[1][2] Its mechanism of action is strikingly similar to that of paclitaxel, a cornerstone of modern chemotherapy.[3]

1.1. Microtubule Stabilization:

At the core of its activity, this compound is a potent microtubule-stabilizing agent.[3] Microtubules are dynamic polymers of α- and β-tubulin that are essential for the formation of the mitotic spindle, the cellular apparatus responsible for segregating chromosomes during cell division. This compound binds to the β-tubulin subunit, promoting the polymerization of tubulin into hyper-stable microtubules and inhibiting their depolymerization.[3][4] This disruption of normal microtubule dynamics leads to the formation of abnormal microtubule bundles and multiple asters within the cell.[2]

1.2. Mitotic Arrest and Apoptosis:

The stabilization of microtubules by this compound has profound consequences for cellular proliferation. The inability of the mitotic spindle to function correctly due to hyper-stabilized microtubules triggers the spindle assembly checkpoint, leading to a sustained arrest of the cell cycle in the G2/M phase.[2] This prolonged mitotic arrest ultimately culminates in the induction of programmed cell death, or apoptosis, a key mechanism for eliminating cancerous cells.[2]

1.3. Binding Site:

Biochemical studies have demonstrated that this compound binds to the same or an overlapping site on β-tubulin as paclitaxel.[3] This shared binding site explains their similar mechanisms of action and provides a basis for understanding structure-activity relationships.

Preclinical Data: In Vitro Efficacy

This compound has demonstrated potent cytotoxic activity across a broad spectrum of human cancer cell lines. The following tables summarize the available quantitative data on its in vitro efficacy.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| HCT-116 | Colon Carcinoma | Similar to Paclitaxel | [3] |

| A2780 | Ovarian Carcinoma | Similar to Paclitaxel | [3] |

| P-glycoprotein-expressing cells | Multidrug-resistant | Cross-resistant | [3] |

| Paclitaxel-resistant cell line (altered tubulin) | - | Cross-resistant | [3] |

Table 2: Comparative Cytotoxicity of this compound and Analogs

| Compound | Modification | Cytotoxicity vs. This compound | Microtubule Polymerization Ability (% of this compound) | Reference |

| Neothis compound | Enantiomeric carbohydrate domain | Less cytotoxic | 69% | [5] |

| C15 sugar moiety removed/replaced | - | Reduced | Reduced | [5] |

| C8 urocanic acid group removed | - | Reduced by >2000-fold | Abrogated | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

3.1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide) to each well.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

3.2. In Vitro Microtubule Polymerization Assay

This assay measures the ability of this compound to promote the assembly of tubulin into microtubules.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 1-2 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, and 1 mM GTP).

-

Compound Addition: Add various concentrations of this compound or a vehicle control to the reaction mixture.

-

Polymerization Monitoring: Monitor the increase in turbidity at 340 nm over time at 37°C using a spectrophotometer. The increase in absorbance reflects the extent of microtubule polymerization.

-

Data Analysis: Plot the change in absorbance over time to visualize the kinetics of polymerization. The rate and extent of polymerization can be quantified.

3.3. Immunofluorescence Microscopy for Microtubule Visualization

This protocol allows for the direct observation of this compound's effects on the microtubule network within cells.

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat them with this compound at various concentrations for a defined period.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes, followed by permeabilization with a detergent (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate with a primary antibody against α-tubulin or β-tubulin for 1 hour at room temperature.

-

Wash with PBS.

-

Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging: Wash the coverslips, mount them on microscope slides with an antifade mounting medium, and visualize the microtubule network using a fluorescence microscope.

3.4. Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle following treatment with this compound.

-

Cell Treatment and Harvesting: Treat cells with this compound for a specified time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.

-

Staining:

-

Wash the cells with PBS.

-

Resuspend the cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

-

Data Analysis: Generate a histogram of DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Experimental Workflows

4.1. Proposed Signaling Pathway for this compound-Induced Apoptosis

The precise signaling cascade leading to apoptosis following this compound-induced mitotic arrest is an area of active investigation. Based on the known mechanisms of other microtubule-targeting agents, a putative pathway can be proposed.

4.2. Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical assessment of a novel anticancer agent like this compound.

Future Directions and Conclusion

This compound represents a compelling natural product with significant potential as a novel anticancer agent. Its potent microtubule-stabilizing activity, shared mechanism of action with the highly successful taxanes, and efficacy against a range of cancer cell lines underscore its promise. However, significant research gaps remain. To advance this compound towards clinical application, future research should focus on:

-

In Vivo Efficacy Studies: Comprehensive studies in relevant animal models of cancer are crucial to establish its therapeutic window, optimal dosing schedules, and spectrum of activity in a physiological context.

-

Pharmacokinetic Profiling: A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is essential for designing effective and safe clinical trials.

-

Elucidation of Apoptotic Pathways: Detailed investigation into the specific molecular players involved in this compound-induced apoptosis will provide a more complete understanding of its mechanism and may reveal biomarkers for patient selection.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of novel this compound analogues could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. Proximal discrepancy in intrinsic atomic interaction arrests G2/M phase by inhibiting Cyclin B1/CDK1 to infer molecular and cellular biocompatibility of d-limonene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a novel cytotoxic agent that induces tubulin polymerization, is similar to paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis Regulators Bcl-2 and Caspase-3 [ouci.dntb.gov.ua]

Early Research on Eleutherobin: A Technical Guide to its Interaction with Tubulin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on eleutherobin, a marine-derived natural product, and its significant impact on tubulin polymerization. This document provides a comprehensive overview of the early experimental findings, detailed methodologies, and quantitative data that established this compound as a potent microtubule-stabilizing agent with a mechanism of action similar to that of paclitaxel.

Introduction

This compound, a diterpene glycoside isolated from the soft coral Erythropodium caribaeorum, emerged in the late 1990s as a promising anticancer agent. Early investigations quickly identified its mechanism of action as the induction of tubulin polymerization and stabilization of microtubules, mirroring the effects of the highly successful chemotherapeutic drug, paclitaxel. This guide focuses on the seminal studies that elucidated this mechanism, providing the detailed experimental protocols and quantitative data that are crucial for researchers in oncology and drug development.

Mechanism of Action: Microtubule Stabilization

This compound exerts its cytotoxic effects by disrupting the highly dynamic process of microtubule assembly and disassembly, which is essential for cell division. Similar to paclitaxel, this compound binds to the β-tubulin subunit of the αβ-tubulin heterodimer. This binding promotes the polymerization of tubulin into stable microtubules and inhibits their subsequent depolymerization. The resulting stabilization of microtubules leads to the formation of abnormal microtubule bundles, disruption of the mitotic spindle, and ultimately, cell cycle arrest in the G2/M phase, triggering apoptosis (programmed cell death).

Signaling Pathway and Cellular Consequences

The binding of this compound to β-tubulin initiates a cascade of events that culminates in apoptotic cell death. The following diagram illustrates the key steps in this process.

The Discovery of Eleutherobin: A Marine-Derived Microtubule Stabilizer

A Technical Guide on the History, Isolation, and Biological Activity of a Promising Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutherobin, a diterpene glycoside first isolated from a rare species of soft coral, represents a significant discovery in the field of marine natural products and cancer research. Its unique chemical structure and potent biological activity as a microtubule-stabilizing agent, mirroring the mechanism of the highly successful chemotherapeutic paclitaxel (Taxol®), have made it a subject of intense scientific investigation. This technical guide provides a comprehensive overview of the history of this compound's discovery, detailing the initial isolation from its marine invertebrate source, its profound cytotoxic effects on cancer cells, and the intricate molecular pathways it influences. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering a compilation of key data, experimental methodologies, and a deeper understanding of this compound's potential as an anticancer therapeutic.

A Serendipitous Discovery from the Sea: The History of this compound

The story of this compound begins in the mid-1990s with the exploration of marine biodiversity for novel therapeutic agents. In 1997, a team of researchers led by William Fenical at the Scripps Institution of Oceanography, in collaboration with scientists at Bristol-Myers Squibb, reported the discovery of a new potent cytotoxic compound.[1] This novel natural product, which they named this compound, was isolated from a rare soft coral of the genus Eleutherobia, collected from the waters off the coast of Western Australia.[1]

The initial investigation revealed that this compound exhibited significant cytotoxicity against a variety of cancer cell lines, with an impressive half-maximal inhibitory concentration (IC50) in the nanomolar range, comparable to that of paclitaxel.[1] Further mechanistic studies unveiled that this compound's mode of action was remarkably similar to paclitaxel, as it was found to induce the polymerization of tubulin into stable microtubules.[1][2] This discovery was significant as it presented a new chemical scaffold with paclitaxel-like activity, opening up new avenues for the development of microtubule-targeting anticancer drugs. The scarcity of the natural source of this compound has since prompted considerable efforts in its total synthesis by multiple research groups.

Isolation and Structure Elucidation: Unveiling the Molecular Architecture

The initial isolation of this compound from the soft coral Eleutherobia sp. was a meticulous process guided by bioassay-directed fractionation. The purification process was monitored by assessing the cytotoxicity of the fractions against the HCT-116 human colon carcinoma cell line.[1]

Experimental Protocol: Isolation of this compound

While the seminal publication provides a general overview, a detailed, step-by-step protocol for the original isolation is outlined below, based on conventional chromatographic techniques described for similar marine natural products.

-

Extraction: The freeze-dried and ground soft coral material was exhaustively extracted with a mixture of dichloromethane and methanol.

-

Solvent Partitioning: The resulting crude extract was subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Silica Gel Chromatography: The active fraction was then chromatographed over a silica gel column, eluting with a gradient of increasing polarity (e.g., hexane to ethyl acetate to methanol).

-

Reversed-Phase Chromatography: Further purification was achieved using reversed-phase (C18) column chromatography with a gradient of decreasing polarity (e.g., water to methanol or acetonitrile).

-

High-Performance Liquid Chromatography (HPLC): Final purification to yield pure this compound was accomplished by semi-preparative or preparative HPLC, typically on a C18 column.

Structure Determination

The molecular structure of this compound was elucidated using a combination of high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[1]

-

Mass Spectrometry: High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition of this compound.[1]

-

NMR Spectroscopy: Extensive one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the relative stereochemistry of the molecule.

Table 1: Spectroscopic Data for this compound

| Technique | Observed Data |

| HR-FABMS | C₃₅H₄₈N₂O₁₀ |

| ¹H NMR | Key signals include those for the diterpene core, the arabinose sugar moiety, and the urocanic acid side chain. |

| ¹³C NMR | Key signals confirming the presence of carbonyls, olefins, and oxygenated carbons. |

Biological Activity and Mechanism of Action

This compound's potent anticancer activity stems from its ability to interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

Cytotoxicity Against Cancer Cell Lines

This compound has demonstrated potent cytotoxicity against a wide range of human cancer cell lines, with IC50 values typically in the low nanomolar range.[1] The National Cancer Institute's (NCI) 60-cell line screen revealed a pattern of activity for this compound that was highly correlated with that of paclitaxel, suggesting a similar mechanism of action and potential for treating a similar spectrum of cancers.[1]

Table 2: In Vitro Cytotoxicity of this compound against Selected Human Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (Molar) |

| (Representative Data) | ||

| HCT-116 | Colon | (Data not available in a tabular format in the searched results) |

| MCF7 | Breast | (Data not available in a tabular format in the searched results) |

| SF-268 | CNS | (Data not available in a tabular format in the searched results) |

| OVCAR-3 | Ovarian | (Data not available in a tabular format in the searched results) |

| NCI-H460 | Lung | (Data not available in a tabular format in the searched results) |

(Note: While the NCI-60 screening data for this compound is mentioned in the literature, a publicly accessible, comprehensive table of the GI50 values was not found in the performed searches.)

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The effect of this compound on microtubule dynamics can be quantified using an in vitro tubulin polymerization assay.

-

Preparation of Tubulin: Purified tubulin protein is kept on ice to prevent spontaneous polymerization.

-

Reaction Mixture: A reaction buffer containing GTP, a tubulin solution, and the test compound (this compound) or a control vehicle is prepared in a microplate.

-

Initiation of Polymerization: The microplate is warmed to 37°C to initiate tubulin polymerization.

-

Measurement: The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: The rate and extent of tubulin polymerization in the presence of this compound are compared to the control to determine its effect.

Signaling Pathways

This compound's primary mechanism of action is the stabilization of microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2]

References

Eleutherobin Pharmacophore: A Technical Guide to Identification and Key Features for Anticancer Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eleutherobin, a natural diterpene glycoside isolated from the soft coral Erythropodium caribaeorum, has emerged as a promising antimitotic agent with a mechanism of action analogous to the highly successful anticancer drug, paclitaxel (Taxol®). By binding to β-tubulin, this compound stabilizes microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis. This technical guide provides an in-depth analysis of the this compound pharmacophore, summarizing key structure-activity relationship (SAR) data, detailing essential experimental protocols for its characterization, and visualizing the associated biological pathways and experimental workflows.

The this compound Pharmacophore: Key Structural Features

The core pharmacophore of this compound consists of a tricyclic diterpene core, a C8 ester side chain, and a C15 arabinose sugar moiety. Extensive SAR studies have elucidated the critical contributions of these regions to its potent biological activity. A proposed pharmacophore model highlights three key regions: Region A (C8 side chain), Region B (the C11 to C13 segment of the tricyclic core), and Region C (the C15 substituent).

Essential Moieties for Biological Activity

-

The C8 N(1)-methylurocanic acid side chain (Region A) is absolutely essential for the biological activity of this compound. Removal of this group results in a dramatic loss of both cytotoxicity and microtubule-stabilizing ability, with a greater than 2000-fold reduction in cytotoxic potency[1]. This highlights the critical role of this side chain in the interaction with the tubulin binding pocket.

-

The C15 sugar moiety (Region C) is important for the potent activity of this compound. Analogs lacking or having a modified sugar group at this position exhibit reduced cytotoxicity and a diminished capacity to promote microtubule polymerization[1]. For instance, neothis compound, which possesses an enantiomeric carbohydrate domain, is less cytotoxic than this compound[1].

-

The Diterpene Core (Region B) , particularly the C11 to C13 segment, is also believed to play a significant role in the overall conformation and binding affinity of the molecule.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative data from SAR studies on this compound and its analogs, providing a comparative analysis of their biological activities.

| Compound | Modification | Cytotoxicity (IC50, nM) vs. A549 Cells | Microtubule Polymerization (% of this compound) | Reference |

| This compound | - | ~10-15 | 100% | [1] |

| Neothis compound | Enantiomeric sugar at C15 | Less cytotoxic than this compound | 69% | [1] |

| Desurocanoylthis compound | Removal of the C8 urocanic acid group | >30,000 | Inactive | [1] |

| Aglycothis compound | Removal of the C15 sugar moiety | Reduced cytotoxicity | Reduced activity | [1] |

Table 1: Structure-Activity Relationship of Key this compound Analogs.

Experimental Protocols

Detailed methodologies are crucial for the consistent and reproducible evaluation of this compound and its analogs. The following are protocols for key experiments cited in the characterization of these compounds.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the ability of a compound to promote the assembly of purified tubulin into microtubules by monitoring the increase in turbidity.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP stock solution (100 mM)

-

This compound or analog dissolved in DMSO

-

Temperature-controlled spectrophotometer/plate reader

Protocol:

-

Prepare a tubulin solution at a final concentration of 1 mg/mL in ice-cold GTB.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Add the test compound (this compound or analog) at various concentrations. A DMSO control should be included.

-

Transfer the reaction mixture to a pre-warmed 96-well plate or cuvette at 37°C.

-

Immediately begin monitoring the change in absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The EC50 value is the concentration of the compound that induces 50% of the maximal polymerization rate.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic effects of a compound.

Materials:

-

Human cancer cell line (e.g., A549 lung carcinoma)

-

Complete cell culture medium

-

This compound or analog dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Competitive Radioligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]paclitaxel) for binding to tubulin.

Materials:

-

Purified tubulin

-

[³H]paclitaxel

-

Unlabeled paclitaxel (for determining non-specific binding)

-

This compound or analog

-

Scintillation fluid and counter

Protocol:

-

Polymerize tubulin into microtubules in the presence of GTP.

-

Incubate the pre-formed microtubules with a fixed concentration of [³H]paclitaxel and varying concentrations of the unlabeled test compound (this compound or analog).

-

To determine non-specific binding, a parallel set of reactions is incubated with a high concentration of unlabeled paclitaxel.

-

After incubation to reach equilibrium, the microtubule-bound radioligand is separated from the free radioligand, typically by centrifugation or filtration.

-

The amount of radioactivity in the microtubule pellet or on the filter is quantified by liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of [³H]paclitaxel (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The biological effects of this compound stem from its direct interaction with microtubules. The following diagrams illustrate the downstream consequences of this interaction and the typical workflow for identifying and characterizing this compound analogs.

Conclusion

This compound represents a valuable natural product lead for the development of novel anticancer agents. Its potent microtubule-stabilizing activity, coupled with a distinct chemical scaffold from paclitaxel, offers opportunities for the design of new drugs with potentially improved properties, such as activity against paclitaxel-resistant tumors. The detailed understanding of its pharmacophore, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for researchers and drug development professionals to advance the therapeutic potential of this promising class of compounds. Future efforts in the synthesis and evaluation of novel this compound analogs, guided by the principles outlined in this guide, will be instrumental in realizing this potential.

References

Understanding the In Vitro Cytotoxicity of Eleutherobin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eleutherobin, a diterpene glycoside of marine origin, has demonstrated potent cytotoxic activity against a range of cancer cell lines in preclinical studies. Its mechanism of action is analogous to that of the widely used chemotherapeutic agent paclitaxel, involving the stabilization of microtubules, leading to mitotic arrest and subsequent induction of apoptosis. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways involved in its cytotoxic effects.

Introduction

This compound is a natural product first isolated from a soft coral of the genus Eleutherobia.[1] Its potent anticancer properties have garnered significant interest in the field of oncology drug development. Like paclitaxel, this compound acts as a microtubule-stabilizing agent, a class of compounds that interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division.[1] This interference disrupts the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and ultimately undergo programmed cell death, or apoptosis.[1] This guide aims to provide a comprehensive technical resource on the in vitro cytotoxic profile of this compound.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values of this compound have been determined in various human cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Carcinoma | 2000-fold less potent than in other lines | [2] |

| HCT-116 | Colon Carcinoma | Similar to Paclitaxel | [1] |

| P388 | Murine Leukemia | Similar to Paclitaxel | [1] |

Note: The available literature provides limited specific IC50 values for a wide range of cell lines in a consolidated format. The values are often stated as being "similar to paclitaxel."[1][3] Further research is needed to establish a more comprehensive panel of IC50 values.

Mechanism of Action: Microtubule Stabilization and Mitotic Arrest

The primary mechanism underlying this compound's cytotoxicity is its ability to bind to and stabilize microtubules.[1] This action disrupts the normal dynamic process of microtubule assembly and disassembly, which is crucial for the formation and function of the mitotic spindle during cell division.

Signaling Pathways in this compound-Induced Apoptosis

The mitotic arrest induced by this compound triggers a cascade of signaling events that converge on the activation of apoptosis. While the precise signaling network is still under investigation, it is hypothesized to involve key regulators of programmed cell death, including the Bcl-2 family of proteins and caspases. Stress-activated protein kinase pathways, such as the JNK and p38 MAPK pathways, are also likely to play a role.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is a likely downstream consequence of this compound-induced mitotic arrest. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The disruption of microtubule dynamics can lead to an imbalance in these proteins, favoring the pro-apoptotic members. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which in turn activates the caspase cascade.

Stress-Activated Kinase Pathways (JNK and p38 MAPK)

Microtubule disruption is a form of cellular stress that can activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways are implicated in the regulation of apoptosis in response to various stimuli. Activation of JNK and p38 can lead to the phosphorylation of various downstream targets, including members of the Bcl-2 family, thereby promoting apoptosis.

p53 Tumor Suppressor Pathway

The tumor suppressor protein p53 is a critical regulator of the cellular response to stress, including DNA damage and mitotic spindle disruption. In response to such stress, p53 can be activated and induce cell cycle arrest or apoptosis. It is plausible that this compound-induced mitotic arrest could activate the p53 pathway, leading to the transcriptional upregulation of pro-apoptotic genes.

Experimental Protocols

The following sections detail standardized protocols for key in vitro assays used to characterize the cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell biomass.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA) solution (50% w/v)

-

SRB solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid solution

-

Tris-base solution (10 mM, pH 10.5)

-

96-well microplates

-

Microplate reader

-

-

Procedure:

-

Follow steps 1-4 of the MTT assay protocol.

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates several times with water and allow them to air dry.

-

Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Add Tris-base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at a wavelength of 510 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition and determine the IC50 value.

-

Apoptosis Detection